1-(Chloromethyl)-3-(4-propan-2-ylphenyl)bicyclo[1.1.1]pentane
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Description
Bicyclo[1.1.1]pentanes (BCPs) are structures that have been demonstrated to be bioisosteres of the phenyl ring . They are used in drug molecules and have an influence on their permeability, aqueous solubility, and in vitro metabolic stability .
Synthesis Analysis
The synthesis of BCPs is a significant challenge from a synthetic point of view . A continuous flow process to generate [1.1.1]propellane, which can be directly derivatized into various BCP species, has been developed . This process was realized in throughputs up to 8.5 mmol h−1, providing an attractive and straightforward access to gram quantities of selected BCP building blocks .Molecular Structure Analysis
The molecular structure of BCPs is unique due to its three-dimensional shape. This structure is what allows it to be a bioisostere of the phenyl ring .Chemical Reactions Analysis
The chemical reactions involving BCPs often involve the generation of [1.1.1]propellane and its subsequent transformation into various BCP species .Physical and Chemical Properties Analysis
The physical and chemical properties of BCPs are influenced by their unique structure. They have been found to influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules .Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(chloromethyl)-3-(4-propan-2-ylphenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl/c1-11(2)12-3-5-13(6-4-12)15-7-14(8-15,9-15)10-16/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXUITRCIVSSNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C23CC(C2)(C3)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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